2-Aziridinyl-5-methyl-1,4-benzoquinone
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Overview
Description
2-Aziridinyl-5-methyl-1,4-benzoquinone is a synthetic organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of aziridinylbenzoquinones, which are characterized by the presence of aziridine rings attached to a benzoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinyl-5-methyl-1,4-benzoquinone typically involves the reaction of 5-methyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Aziridinyl-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions convert the benzoquinone core to hydroquinone derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various hydroquinone and substituted aziridine derivatives, which exhibit distinct chemical and biological properties .
Scientific Research Applications
2-Aziridinyl-5-methyl-1,4-benzoquinone has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins.
Medicine: Explored as a potential antitumor agent due to its ability to induce DNA cross-linking and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-Aziridinyl-5-methyl-1,4-benzoquinone is primarily attributed to its ability to alkylate DNA and proteins. The aziridine rings act as alkylating agents, forming covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and subsequent inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Known for its DNA cross-linking ability and antitumor activity.
2,5-Bis(1-aziridinyl)-1,4-benzoquinone: Another aziridinylbenzoquinone with similar biological properties.
Uniqueness: 2-Aziridinyl-5-methyl-1,4-benzoquinone stands out due to the presence of a methyl group at the 5-position, which influences its reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy as an antitumor agent .
Properties
CAS No. |
87112-55-8 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(aziridin-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9NO2/c1-5-2-9(12)6(3-8(5)11)7-4-10-7/h2-3,7,10H,4H2,1H3 |
InChI Key |
SFLXWJNLYQEITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2CN2 |
Origin of Product |
United States |
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